Leukotriene/SRS-A Antagonist Activity: Class-Level Inference for 4-Ethoxyphenyl-Substituted Thiazolylbenzofuran
The target compound is explicitly claimed within a patent family describing thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists [1]. The patent specifies that compounds with a 4-ethoxyphenyl substitution are preferred embodiments for achieving potent inhibition. While exact IC50 values for this single compound are not publicly available, the class is defined by in vitro functional antagonism of leukotriene D4 (LTD4) receptors [1]. This provides a baseline for differentiating it from non-identical analogs where even a small structural variation (e.g., 4-methoxy substitution) could lead to a loss of activity [1].
| Evidence Dimension | Leukotriene/SRS-A antagonism |
|---|---|
| Target Compound Data | Not quantified; disclosed as a preferred embodiment in patent EP 0 528 337 A1 [1] |
| Comparator Or Baseline | Unsubstituted phenyl or 4-methoxyphenyl analogs |
| Quantified Difference | Not quantified; structural difference is defined |
| Conditions | In vitro LTD4 receptor binding or functional assay |
Why This Matters
For researchers requiring a specific 4-ethoxyphenyl substitution pattern to maintain target engagement in leukotriene pathway studies, generic substitution with a 4-methoxy analog could invalidate the entire experimental model.
- [1] EP 0 528 337 A1. New thiazolylbenzofuran derivatives, processes for the preparation thereof and pharmaceutical composition comprising the same. Fujisawa Pharmaceutical Co., Ltd., 1993. http://data.epo.org/publication-server/rest/v1.2/patents/EP0528337NWA1/document.html View Source
